molecular formula C12H13F3N6S B2878759 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380179-11-1

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2878759
CAS No.: 2380179-11-1
M. Wt: 330.33
InChI Key: DVCZCPDHTREWSY-UHFFFAOYSA-N
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Description

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl group and the pyridazinyl-piperazinyl moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6S/c1-8-16-11(22-19-8)21-6-4-20(5-7-21)10-3-2-9(17-18-10)12(13,14)15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZCPDHTREWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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